3-Chloro-5-(trifluoromethoxy)benzoyl chloride
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Overview
Description
3-Chloro-5-(trifluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula C8H3Cl2F3O2 and a molecular weight of 259.009 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the 3-position and a trifluoromethoxy group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 3-Chloro-5-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:
3-Chloro-5-(trifluoromethoxy)benzoic acid+SOCl2→3-Chloro-5-(trifluoromethoxy)benzoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (Et3N) or pyridine.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners. The reaction is usually performed in an organic solvent such as toluene or tetrahydrofuran (THF) under inert atmosphere.
Major Products
Nucleophilic Substitution: The major products are substituted benzoyl derivatives, such as amides, esters, and thioesters.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
3-Chloro-5-(trifluoromethoxy)benzoyl chloride has several applications in scientific research:
Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it can acylate amino groups in proteins, leading to modifications that affect protein function and activity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoyl chloride: This compound has a trifluoromethyl group instead of a trifluoromethoxy group at the 5-position.
3-Fluoro-5-(trifluoromethyl)benzoyl chloride: This compound has a fluorine atom at the 3-position instead of a chlorine atom.
Uniqueness
3-Chloro-5-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both chlorine and trifluoromethoxy substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-chloro-5-(trifluoromethoxy)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-5-1-4(7(10)14)2-6(3-5)15-8(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWXPVZFCXEROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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